molecular formula C7H10N2 B1275103 3-Aminobenzylamine CAS No. 4403-70-7

3-Aminobenzylamine

Cat. No.: B1275103
CAS No.: 4403-70-7
M. Wt: 122.17 g/mol
InChI Key: ZDBWYUOUYNQZBM-UHFFFAOYSA-N
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Description

3-Aminobenzylamine, also known as 3-(aminomethyl)aniline, is an organic compound with the molecular formula C7H10N2. It is a derivative of benzylamine where an amino group is substituted at the meta position of the benzene ring. This compound is a low melting solid or liquid that appears white to light brown in color. It is commonly used in the synthesis of various organic compounds and has applications in multiple fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

3-Aminobenzylamine plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as an intermediate in organic synthesis. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidative deamination of amines. This interaction is crucial for the metabolism of neurotransmitters. Additionally, this compound can form Schiff bases with aldehydes and ketones, which are important in various biochemical processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with receptors and enzymes involved in neurotransmitter metabolism. This compound can modulate gene expression by influencing transcription factors and other regulatory proteins. In cellular metabolism, this compound can alter the levels of key metabolites, impacting energy production and biosynthetic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound can inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine. This inhibition can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve cognitive function. At high doses, it can cause toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of amines and the synthesis of polymers. It interacts with enzymes such as monoamine oxidase and aldehyde dehydrogenase, which are involved in the breakdown of amines. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound can influence its biological activity and interactions with other cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be localized to specific compartments such as the cytoplasm, mitochondria, or nucleus, depending on the presence of targeting signals or post-translational modifications. This localization can affect its interactions with enzymes and other biomolecules, influencing its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminobenzylamine can be synthesized through several methods:

    Reduction of 3-Nitrobenzylamine: One common method involves the reduction of 3-nitrobenzylamine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, resulting in the formation of this compound.

    Amination of Benzyl Halides: Another method involves the amination of benzyl halides with ammonia or primary amines. This reaction can be catalyzed by transition metals such as nickel or palladium.

    Hydrogenation of 3-Cyanobenzylamine: 3-Cyanobenzylamine can be hydrogenated in the presence of a catalyst to yield this compound

Industrial Production Methods

Industrial production of this compound often involves the reduction of 3-nitrobenzylamine due to its efficiency and cost-effectiveness. The process is typically carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminobenzylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzylamine: Similar structure but with the amino group at the ortho position.

    4-Aminobenzylamine: Similar structure but with the amino group at the para position.

    Benzylamine: Lacks the additional amino group on the benzene ring.

Uniqueness

3-Aminobenzylamine is unique due to the position of the amino group on the benzene ring, which affects its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties of the compound, making it suitable for specific applications that other isomers may not be able to fulfill .

Properties

IUPAC Name

3-(aminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBWYUOUYNQZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405032
Record name 3-Aminobenzylamine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4403-70-7
Record name 3-Aminobenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4403-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobenzylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminobenzylamine
Source EPA DSSTox
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Record name 3-aminobenzylamine
Source European Chemicals Agency (ECHA)
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Record name Benzenemethanamine, 3-amino
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Synthesis routes and methods I

Procedure details

16.6 g (0.1 mol) of m-nitrobenzaldoxime obtained in Example 2, 0.3 g of a 5% Pd-C catalyst, 6.2 g (0.1 mol) of boric acid and 50 ml of ethanol were charged into a hermetically sealed glass container and stirred vigorously while charging hydrogen. Reaction was effected at temperatures of 20° to 25° C. for 8 hours. After reaction, the resulting mixture was filtered to remove the catalyst and was subject to the same post-treatment as in Example 1. 10 g of m-aminobenzylamine of 99.9% in purity was obtained (yield 82%).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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catalyst
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50 mL
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solvent
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0 (± 1) mol
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reactant
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Yield
82%

Synthesis routes and methods II

Procedure details

The same procedure as in Example 1 was carried out except using m-nitrobenzaldoxime obtained in Example 2 as the material, tetrahydrofurane as the solvent and a 5% Rh-C catalyst as the catalyst. m-Aminobenzylamine of 99.9% in purity was obtained with an yield of 89.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Rh-C
Quantity
0 (± 1) mol
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catalyst
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Yield
89.2%

Synthesis routes and methods III

Procedure details

16.6 g (0.1 mol) of this m-nitrobenzaldoxime, 22 g (0.5 mol) of a solid CO2, 1 g of Raney nickel catalyst and 150 ml of methanol were charged into an autoclave and hydrogen was charged while maintaining the pressure at 20 to 30 Kg/cm2 ·G. Reaction was continued at temperatures of 20° to 25° C. for 8 hours under stirring. Thereafter, the resulting mixture was filtered to remove the catalyst, added with 6 g (0.15 mol) of sodium hydroxide and was subject to distillation. 10.6 g of m-aminobenzylamine of 99.1% in purity by means of gas chromatography was obtained. Yield 86.9%; B.P. 129°-130° C./5 mmHg; M.P. 39°-42° C.
Quantity
16.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Yield
86.9%

Synthesis routes and methods IV

Procedure details

33.2 g (0.2 mol) of m-nitrobenzaldoxime obtained in Example 2, 3 g of Raney nickel, 30.9 g (0.5 mol) of boric acid and 150 ml of dioxane were charged into an autoclave and reaction was effected at 30° C. under a hydrogen pressure of 10 Kg/cm2 ·G for five hours while vigorously stirring. After completion of the reaction, the resulting mixture was filtered to remove the catalyst, concentrated under reduced pressure and thereafter, was subject to the same post-treatment as in Example 1. 21.1 g of m-aminobenzylamine of 99.96% in purity was obtained. Yield 86.3%; B.P. 131°-132° C./6 mmHg).
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
86.3%

Synthesis routes and methods V

Procedure details

Reaction was carried out in the same manner as in Example 1 except that p-nitrobenzaldehyde was replaced by m-nitrobenzaldehyde Reaction was complete in 115 minutes, during which hydrogen (32 Nl) was absorbed. Post-treatment as in Example 1 was successively carried out to obtain M-aminobenzylamine having a purity of 99.91% (46.7 g, yield 95.5%, b.p. 131°-132° C./6 mm Hg).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Yield
95.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobenzylamine
Reactant of Route 2
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Reactant of Route 3
3-Aminobenzylamine
Reactant of Route 4
3-Aminobenzylamine
Reactant of Route 5
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Reactant of Route 6
3-Aminobenzylamine

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